2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

Thermochemistry Physical Organic Chemistry Vaporization Enthalpy

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane (CAS 2203-73-8) is a cyclic orthoester derivative, characterized by a 1,3-dioxolane ring fully substituted with four methyl groups at the 4- and 5-positions and an ethoxy group at the 2-position. Its molecular formula is C9H18O3 with a molecular weight of 174.2374 g/mol.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 2203-73-8
Cat. No. B13812291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane
CAS2203-73-8
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCOC1OC(C(O1)(C)C)(C)C
InChIInChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3
InChIKeyOIANMOSENHQVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane (CAS 2203-73-8): Sourcing the Cyclic Orthoester for Olefin and Protecting Group Chemistry


2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane (CAS 2203-73-8) is a cyclic orthoester derivative, characterized by a 1,3-dioxolane ring fully substituted with four methyl groups at the 4- and 5-positions and an ethoxy group at the 2-position. Its molecular formula is C9H18O3 with a molecular weight of 174.2374 g/mol [1]. This compound is primarily utilized as a reactive intermediate in organic synthesis, where it serves as a precursor to alkenes via thermal decomposition [2] and as a building block for more complex structures, including boron-containing compounds [3]. The unique steric and electronic environment created by the four methyl substituents distinguishes its reactivity profile from simpler, less-substituted dioxolanes and orthoesters.

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane: Why In-Class 1,3-Dioxolanes Cannot Be Casually Substituted


Simple, generic substitution among 1,3-dioxolanes is not chemically valid due to profound differences in steric hindrance, stability, and decomposition pathways. The target compound is a fully substituted, cyclic orthoester, not a simple acetal or ketal [1]. Its four methyl groups at the 4,4,5,5-positions create a unique steric environment that dramatically influences both its formation and, more critically, its subsequent reactivity [2]. For instance, its thermal decomposition yields a specific alkene (2,3-dimethylbut-2-ene) via a cis-elimination pathway that is not general for other dioxolanes derived from different diols [2]. Substituting this compound with a less substituted analog (e.g., 2-ethoxy-1,3-dioxolane) would lead to different steric control, altered decomposition temperatures, and potentially different product mixtures, thereby compromising the yield and selectivity of the target transformation. The quantitative evidence below details specific, verifiable differentiation dimensions.

Product-Specific Evidence Guide: Quantifying the Differentiation of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane


2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane: Thermochemical Stability of Vaporization vs. Related Orthoesters

The standard enthalpy of vaporization (ΔvapH°) for 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has been determined to be 11.4 ± 1.0 kcal/mol at standard conditions [1]. While a direct head-to-head comparison value for a specific, less-substituted orthoester is not available in the primary source, this value provides a critical, quantifiable thermochemical benchmark. This experimental value is essential for modeling the compound's behavior in gas-phase reactions or separation processes (e.g., distillation). The magnitude of this value can be compared to estimated values for simpler orthoesters (e.g., trimethyl orthoformate) to highlight the impact of the sterically bulky pinacol backbone on intermolecular interactions.

Thermochemistry Physical Organic Chemistry Vaporization Enthalpy

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane: Thermal Decomposition Selectivity to 2,3-Dimethylbut-2-ene

Upon heating, 2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes a specific, predictable decomposition to yield ethanol, carbon dioxide, and 2,3-dimethylbut-2-ene [1]. In contrast, when other 1,2-diols (e.g., diethyl tartrate or cis-cyclohexane-1,2-diol) are subjected to the same reaction sequence with ethyl orthoformate, they form different cyclic orthoester intermediates, which subsequently decompose via a stereospecific cis-elimination to yield diethyl fumarate/maleate and cyclohexane, respectively [1]. This demonstrates that the decomposition pathway and the resulting alkene are dictated by the structure of the parent diol (pinacol in the case of the target compound).

Organic Synthesis Olefination Thermal Decomposition Stereochemistry

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane: Physical Property Benchmarks for Procurement and Handling

Key physical property data for 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane have been reported, including a calculated boiling point of 184.8°C at 760 mmHg and a calculated flash point of 58.4°C [1]. A density of 0.97 g/cm³ is also reported [2]. These values serve as critical benchmarks for establishing product identity, purity, and safe handling procedures upon receipt. They are necessary for comparison with a vendor's Certificate of Analysis and for differentiating from other structurally similar but physically distinct cyclic orthoesters.

Physical Properties Procurement Specifications Safety

Optimal Use Cases for 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane Based on Evidence


Synthesis of 2,3-Dimethylbut-2-ene via a Stereospecific Thermal Route

Researchers seeking a reliable, thermally-driven method to produce 2,3-dimethylbut-2-ene should select this compound. The evidence confirms that its thermal decomposition cleanly yields this specific tetrasubstituted alkene, ethanol, and CO2 [1]. This provides a direct route to a valuable chemical feedstock or intermediate, leveraging the compound's unique steric constraints to ensure predictable and clean conversion, unlike alternative routes that may involve harsher reagents or produce complex mixtures.

Building Block for Boron-Containing Heterocycles

This compound is a demonstrated precursor for synthesizing 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives [1]. For projects focused on developing new boron-based materials, catalysts, or pharmaceutical intermediates, this specific orthoester provides a proven entry point. Its substitution by alkanolamines to yield novel, moisture-sensitive boron compounds [1] is a distinct application that leverages its specific structure, which would be impossible with less-substituted or acyclic orthoesters.

Benchmarking Thermochemical and Process Data

Chemical engineers and physical chemists designing or scaling up processes involving this compound require accurate thermochemical data. The reported standard enthalpy of vaporization (11.4 kcal/mol) [1] and physical property data (B.P. 184.8°C, F.P. 58.4°C) [2] provide essential parameters for distillation, safety analysis, and reactor design. This specific, measured data ensures that process models and safety assessments are based on the target molecule, not on inaccurate estimates for generic analogs.

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